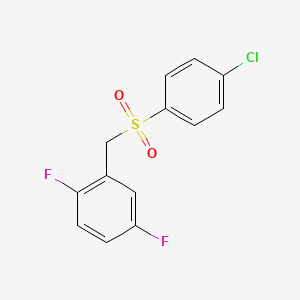

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQSSURHUQFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432595 | |

| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470716-51-9 | |

| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the chemical structure of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a molecule featuring a unique combination of a sulfone linkage, a chlorinated aromatic ring, and a difluorinated benzyl moiety.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for the experimental choices made. Our approach is grounded in a multi-technique spectroscopic analysis, ensuring a self-validating and robust structural confirmation.

Molecular Structure Overview

The target molecule, this compound, possesses the molecular formula C₁₃H₉ClF₂O₂S and a molecular weight of 302.72 g/mol .[1] Its structure is characterized by a central sulfonyl group connecting a 4-chlorophenyl ring and a 2,5-difluorobenzyl group. The elucidation of this structure hinges on the unambiguous identification and placement of each of these fragments and their connectivity.

Synthesis Pathway

While various synthetic routes can be envisioned, a common approach for forming aryl sulfones involves the reaction of a sulfonyl chloride with an appropriate nucleophile. In this case, 4-chlorobenzenesulfonyl chloride would be a key starting material.[2][3] The synthesis could proceed via the reaction of 4-chlorobenzenesulfonyl chloride with a carbanion derived from 1,4-difluoro-2-(halomethyl)benzene in the presence of a suitable base. Alternatively, a Friedel-Crafts type reaction could be employed.[3] The purification of the final product is crucial to obtain accurate analytical data.

Spectroscopic Elucidation Workflow

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal approach to structure determination.

Diagram of the Structure Elucidation Workflow

Caption: A workflow diagram illustrating the key stages from synthesis to final structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of individual atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected Spectral Features and Interpretation:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings and the methylene bridge.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| Methylene (-CH₂-) | ~4.5 - 5.0 | Triplet (t) | The methylene protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. They will be coupled to the two adjacent fluorine atoms on the difluorobenzene ring, resulting in a triplet. |

| Difluorobenzene Ring | ~6.8 - 7.2 | Multiplets (m) | The protons on the difluorobenzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. |

| Chlorophenyl Ring | ~7.5 - 7.9 | Two doublets (d) | The 4-chlorophenyl group will show a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the ring. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Expected Spectral Features and Interpretation:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will introduce C-F coupling, which can be a valuable diagnostic tool.

| Carbon(s) | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale |

| Methylene (-CH₂-) | ~55 - 65 | Triplet (t) | The methylene carbon is attached to the sulfonyl group and is coupled to the two fluorine atoms on the adjacent ring. |

| Difluorobenzene Ring | ~110 - 135 | Doublets (d) and Triplets (t) | Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Carbons further away will exhibit smaller two- and three-bond couplings. |

| Chlorophenyl Ring | ~125 - 140 | Singlets (s) | The carbons of the chlorophenyl ring will appear as singlets in a proton-decoupled spectrum. |

| Quaternary Carbons (C-S and C-Cl) | ~135 - 145 | Singlets (s) or Doublets (d) | The carbon attached to the sulfonyl group on the difluorobenzene ring will show coupling to fluorine. |

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum.

-

An external reference standard, such as CFCl₃, is typically used.

Expected Spectral Features and Interpretation:

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6][7]

| Fluorine(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| Fluorine at C-1 | Varies | Doublet of doublets (dd) | Each fluorine atom will be coupled to the other fluorine atom and to the adjacent protons. |

| Fluorine at C-4 | Varies | Doublet of doublets (dd) | The chemical shifts of aromatic fluorine atoms are sensitive to the nature of other substituents on the ring.[8] |

Mass Spectrometry (MS)

Experimental Protocol:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode.

Expected Spectral Features and Interpretation:

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

| m/z Value | Interpretation | Rationale |

| ~302/304 | [M]⁺ or [M+H]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |

| ~175 | [Cl-C₆H₄-SO₂]⁺ | Fragmentation corresponding to the 4-chlorophenylsulfonyl cation. |

| ~127 | [F₂-C₆H₃-CH₂]⁺ | Fragmentation corresponding to the 1,4-difluorobenzyl cation. |

Diagram of Key Mass Spectrometry Fragments

Caption: Predicted fragmentation pattern of this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features and Interpretation:

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic rings |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1350-1300 and ~1160-1120 | Asymmetric and symmetric SO₂ stretch | Sulfone |

| ~1250-1000 | C-F stretch | Aryl-fluoride |

| ~850-800 | C-Cl stretch | Aryl-chloride |

The presence of strong absorption bands in the regions characteristic of sulfone and C-F bonds would provide strong evidence for the proposed structure.[11][12]

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. The combined data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy provide a self-validating and unambiguous confirmation of the molecular structure. This guide has outlined the theoretical basis and practical considerations for each technique, offering a comprehensive framework for the characterization of this and other novel chemical entities.

References

-

Hoyt, D. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2657-2664. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Available at: [Link]

-

Wang, Z., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(10), 1349. Available at: [Link]

-

Block, E., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Dolbier, W. R. (2009). An Overview of Fluorine NMR. Guide to Fluorine NMR for Organic Chemists. Available at: [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Nguyen, T. B., et al. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances, 12(27), 17351-17359. Available at: [Link]

-

Suter, C. M., & Larrowe, G. S. (1954). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 76(21), 5343-5345. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Li, Y., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

-

Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. International Journal of Molecular Sciences, 11(11), 4647-4655. Available at: [Link]

-

Chem munity. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. Available at: [Link]

- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.

-

Google Patents. (n.d.). US 2012/0309796 A1. Available at: [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available at: [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

MassBank. (2023). MSBNK-Eawag-EQ01130002. Available at: [Link]

-

mzCloud. (2016). 4 2 4 Chlorophenyl sulfonyl ethyl morpholine. Available at: [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

-

PubMed. (2025). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]

- 4. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene (CAS 470716-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene (CAS 470716-51-9), an aryl sulfone of significant interest in medicinal chemistry. Aryl sulfones are a class of compounds that have garnered attention for their potential as therapeutic agents, particularly as γ-secretase inhibitors in the context of Alzheimer's disease research. This document collates available physicochemical data, presents predicted spectroscopic information to aid in characterization, and offers detailed experimental protocols for its synthesis, analysis, and solubility determination. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective investigation and utilization of this compound.

Introduction: The Significance of Aryl Sulfones in Drug Discovery

Aryl sulfones are a prominent structural motif in medicinal chemistry, recognized for their diverse biological activities. The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts specific electronic and steric properties that can modulate a molecule's interaction with biological targets. In recent years, aryl sulfones have emerged as a promising class of γ-secretase inhibitors.[1][2]

γ-Secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques.[3][4] The inhibition of γ-secretase is therefore a key therapeutic strategy. The compound 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene, belonging to the aryl sulfone class, is a molecule of interest within this therapeutic landscape. Understanding its fundamental properties is a critical first step in exploring its potential as a drug candidate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene is presented below.

| Property | Value | Source |

| CAS Number | 470716-51-9 | N/A |

| IUPAC Name | 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene | N/A |

| Synonyms | Benzene, 2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluoro- | N/A |

| Molecular Formula | C₁₃H₉ClF₂O₂S | N/A |

| Molecular Weight | 302.72 g/mol | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 440.0 ± 45.0 °C at 760 mmHg | N/A |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| Flash Point | 219.9 ± 28.7 °C | N/A |

Spectroscopic Characterization (Predicted)

To facilitate the identification and characterization of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene, predicted spectroscopic data are provided below. It is important to note that these are computational predictions and should be confirmed by experimental data.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would likely exhibit signals corresponding to the aromatic protons on both phenyl rings and the methylene protons. The protons on the difluorinated ring will show complex splitting patterns due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 302, corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Common fragmentation pathways would involve the cleavage of the C-S and S-C bonds.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum will likely display characteristic absorption bands for the sulfone group (SO₂) at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C-F stretching vibrations will appear in the fingerprint region, typically between 1250-1000 cm⁻¹.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, characterization, and solubility determination of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene.

Synthesis Protocol: A General Approach

A plausible synthetic route for 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene involves the reaction of a suitable starting material with 4-chlorobenzenesulfonyl chloride. A general procedure is outlined below.

Caption: Workflow for the analytical characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or directly as a neat liquid.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Solubility Determination Protocol

A systematic approach to determining the solubility of the compound in various laboratory solvents is crucial for its application in research and development.

[5][6][7][8][9]Workflow for Solubility Determination

Caption: A stepwise workflow for determining the solubility of a compound.

Step-by-Step Methodology:

-

Weigh a precise amount of the compound (e.g., 1 mg) into a small vial.

-

Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex or sonicate the mixture for a set period (e.g., 1 minute) to facilitate dissolution.

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is soluble at that concentration (e.g., 10 mg/mL).

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat steps 3 and 4.

-

Continue this process until the solid dissolves completely or until a practical upper volume limit is reached, at which point the compound can be classified as sparingly soluble or insoluble in that solvent.

-

Repeat this procedure for a range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane, ethyl acetate).

Biological Context: A Potential γ-Secretase Inhibitor

The structural features of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene place it within the class of aryl sulfones, which have been investigated as inhibitors of γ-secretase. T[1][2]his enzyme is a key player in the amyloidogenic pathway of APP processing, which is central to the pathology of Alzheimer's disease.

[3][4]The γ-Secretase Signaling Pathway in Alzheimer's Disease

Caption: The amyloidogenic pathway and the potential role of γ-secretase inhibitors.

The development of potent and selective γ-secretase inhibitors is an active area of research. The data and protocols provided in this guide are intended to support the investigation of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene and similar compounds as potential therapeutic agents for Alzheimer's disease.

Conclusion

References

-

γ-Secretase as a target for Alzheimer's disease. (2012). PubMed Central (PMC). [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer's Disease. (n.d.). SpringerLink. [Link]

-

Chapter 2: Targeting Alzheimer's γ-Secretase: Genetic and Chemical Modulation. (n.d.). ScienceDirect. [Link]

-

Physiological and pathological roles of the γ-secretase complex. (2018). PubMed Central (PMC). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Chem LibreTexts. [Link]

-

Tricyclic sulfones as orally active gamma-secretase inhibitors: synthesis and structure-activity relationship studies. (2010). PubMed. [Link]

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). Web Server at The University of Southern Mississippi. [Link]

-

The γ-secretase complex: from structure to function. (2014). Frontiers in Cellular Neuroscience. [Link]

-

Aryl sulfones: a new class of gamma-secretase inhibitors. (2005). PubMed. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). YouTube. [Link]

-

3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors. (2006). PubMed. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

Sources

- 1. Aryl sulfones: a new class of gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Secretase as a target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. saltise.ca [saltise.ca]

An In-Depth Technical Guide to the Spectral Data Analysis of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone

Introduction: The Significance of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone

Diaryl sulfones are a class of compounds recognized for their diverse pharmacological activities. The unique combination of a 4-chlorophenyl ring, a 2,5-difluorobenzyl group, and a central sulfone moiety in the title compound suggests potential for novel biological interactions. Halogen substituents, such as chlorine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough structural elucidation using modern spectroscopic techniques is paramount for its progression in any research and development pipeline. This guide will walk through the predicted spectral characteristics, offering insights into the causality behind the expected spectroscopic behavior.

Molecular Structure and Analytical Workflow

A logical and systematic approach is crucial for the comprehensive spectral analysis of a novel compound. The following workflow outlines the key stages of analysis discussed in this guide.

Figure 2: The molecular structure of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. [1]By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled. The predicted ¹H and ¹³C NMR data for (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone are presented below, generated using advanced computational algorithms. [2][3][4][5]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of both phenyl rings and the benzylic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2', H-6' (4-chlorophenyl) | 7.85 - 7.95 | Doublet | J = 8.5 |

| H-3', H-5' (4-chlorophenyl) | 7.50 - 7.60 | Doublet | J = 8.5 |

| H-3 (2,5-difluorobenzyl) | 7.20 - 7.30 | Doublet of doublets | J = 8.8, 4.2 |

| H-4 (2,5-difluorobenzyl) | 7.10 - 7.20 | Triplet of doublets | J = 8.8, 4.5 |

| H-6 (2,5-difluorobenzyl) | 7.00 - 7.10 | Doublet of doublets | J = 8.8, 3.0 |

| Methylene (-CH₂-) | 4.50 - 4.60 | Singlet | - |

Interpretation and Rationale:

-

The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to the symmetry of the ring. The protons ortho to the sulfone group (H-2', H-6') are deshielded and appear at a lower field compared to the meta protons (H-3', H-5').

-

The protons on the 2,5-difluorobenzyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The benzylic methylene protons (-CH₂-) are adjacent to the electron-withdrawing sulfone group and are therefore expected to be significantly deshielded, appearing as a singlet in the absence of adjacent protons.

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (4-chlorophenyl) | 139.0 - 140.0 |

| C-2', C-6' (4-chlorophenyl) | 129.5 - 130.5 |

| C-3', C-5' (4-chlorophenyl) | 129.0 - 130.0 |

| C-4' (4-chlorophenyl) | 138.0 - 139.0 |

| C-1 (2,5-difluorobenzyl) | 125.0 - 126.0 |

| C-2 (2,5-difluorobenzyl) | 158.0 - 159.0 (d, J ≈ 245 Hz) |

| C-3 (2,5-difluorobenzyl) | 117.0 - 118.0 (d, J ≈ 25 Hz) |

| C-4 (2,5-difluorobenzyl) | 116.0 - 117.0 (dd, J ≈ 24, 8 Hz) |

| C-5 (2,5-difluorobenzyl) | 157.0 - 158.0 (d, J ≈ 245 Hz) |

| C-6 (2,5-difluorobenzyl) | 115.0 - 116.0 (d, J ≈ 25 Hz) |

| Methylene (-CH₂-) | 60.0 - 62.0 |

Interpretation and Rationale:

-

The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The presence of the electron-withdrawing sulfone group and halogen atoms significantly affects the electronic environment of the carbons.

-

The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large coupling constants (¹JCF), resulting in doublets in the proton-decoupled ¹³C NMR spectrum. Carbons further away will show smaller couplings.

-

The methylene carbon, being directly attached to the sulfone group, is expected to be in the range of 60-62 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. [6][7][8]This fragmentation is often predictable and provides valuable structural clues.

Predicted Mass Spectral Data

The predicted mass spectrum of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone under electron ionization (EI) conditions is expected to show a characteristic molecular ion peak and several key fragment ions.

| m/z (predicted) | Ion Structure/Fragment Lost | Interpretation |

| 308/310 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 175 | [C₇H₅ClSO₂]⁺ | Fragment corresponding to the 4-chlorophenylsulfonyl cation. |

| 143 | [C₇H₅F₂]⁺ | Fragment corresponding to the 2,5-difluorobenzyl cation. |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Fragmentation Pathway:

The major fragmentation pathways are expected to involve the cleavage of the C-S bonds.

Figure 3: Predicted major fragmentation pathway for (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone under electron ionization.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the fragmentation pattern to confirm the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [9][10][11]

Predicted IR Spectral Data

The IR spectrum of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone is predicted to show characteristic absorption bands for the sulfone group, aromatic rings, and C-H bonds.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1580 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1160 - 1120 | SO₂ symmetric stretch | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| 850 - 800 | C-Cl stretch | Strong |

Interpretation and Rationale:

-

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

The strong absorption bands for the C-F and C-Cl stretching vibrations are also key diagnostic features.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone. By integrating predictive methodologies with fundamental spectroscopic principles, we have established a detailed and reasoned expectation of the NMR, MS, and IR spectral data for this novel compound. The presented data, interpretations, and protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling them to confidently approach the synthesis and characterization of this and other structurally related molecules. The self-validating nature of combining these three powerful analytical techniques provides a high degree of confidence in the proposed structure and its spectral characteristics.

References

-

ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

- The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (2023). International Journal of Science and Research (IJSR).

-

Technology Networks. (2010, December 10). The Fundamentals of Infrared Spectroscopy. Retrieved from [Link]

- Pradhan, J. (n.d.).

-

PREMIER Biosoft. (n.d.). Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

- Chughtai, K., & Heeren, R. M. (2010). Imaging mass spectrometry: principle and application. Clinical and experimental pharmacology & physiology, 37(12), 1163–1172.

-

Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools. Retrieved from [Link]

-

Freebookcentre.net. (n.d.). Free Spectroscopy Books Download. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

Goodreads. (n.d.). Popular Spectroscopy Books. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Elsevier. (n.d.). Spectroscopy print books and ebooks. Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

-

CompOmics. (n.d.). fragmentation-analyzer. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. PROSPRE [prospre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 8. microbenotes.com [microbenotes.com]

- 9. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 10. The Fundamentals of Infrared Spectroscopy | Technology Networks [technologynetworks.com]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

Initial synthesis pathways for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

An In-Depth Technical Guide to the Initial Synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Introduction

The synthesis of complex organosulfur compounds, particularly diaryl and benzyl-aryl sulfones, is a cornerstone of modern medicinal and materials chemistry. The sulfone functional group is a key structural motif in numerous pharmacologically active molecules, valued for its metabolic stability and ability to engage in strong hydrogen bonding. When combined with fluorinated aromatic rings, which can enhance metabolic resistance, binding affinity, and pharmacokinetic properties, the resulting molecules become highly valuable scaffolds for drug discovery.

This technical guide provides a comprehensive overview of a robust and efficient initial synthesis pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The pathway is designed as a convergent synthesis, focusing on the preparation of two key intermediates followed by their strategic coupling.

Part 1: Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a logical and highly efficient disconnection at the carbon-sulfur bond of the benzyl sulfone. This approach is predicated on the well-established nucleophilic substitution reaction between a benzylic halide and a sulfinate salt, a cornerstone reaction in the formation of such sulfones.

This strategy bifurcates the synthesis into two primary branches:

-

Synthesis of the Electrophile: Preparation of 2-(Chloromethyl)-1,4-difluorobenzene from commercially available 1,4-difluorobenzene.

-

Synthesis of the Nucleophile: Preparation of Sodium 4-chlorobenzenesulfinate from 4-chlorobenzenesulfonyl chloride.

The final step involves the convergent coupling of these two intermediates to yield the target compound.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol:

-

Setup: In a dry, round-bottomed flask under a nitrogen atmosphere, dissolve sodium 4-chlorobenzenesulfinate (1.1 equiv) in anhydrous DMF.

-

Reagent Addition: To this solution, add 2-(chloromethyl)-1,4-difluorobenzene (1.0 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine to remove residual DMF. Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product, this compound, as a pure solid.

Data Summary

The following table summarizes typical reaction parameters for this synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Chloromethylation | 1,4-Difluorobenzene, (CH₂Cl)₂O, H₂SO₄ | Chloroform | 0 → RT | 5-8 | 55-75 |

| Sulfinate Synthesis | 4-Chlorobenzenesulfonyl chloride, Na₂SO₃ | Water | 55-60 | 3 | 85-95 |

| SN2 Coupling | Intermediates A & B | DMF | 60-80 | 4-8 | 80-90 |

Conclusion

The described three-step convergent synthesis provides a reliable and scalable pathway to this compound. By dissecting the target molecule into two readily accessible intermediates and coupling them using a robust SN2 reaction, this strategy ensures high overall yields and simplifies purification. The protocols are grounded in well-understood, fundamental organic reactions, making this guide a valuable resource for researchers in drug development and synthetic chemistry.

References

-

Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters - ACS Publications.[Link]

-

Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.[Link]

-

Synthesis of diaryl sulfones via C−H activation. ResearchGate.[Link]

-

Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing.[Link]

-

The Role of Sodium 4-Chlorobenzenesulfinate in Modern Synthesis. Watson International Ltd.[Link]

-

Nucleophilic substitution of benzylic halides. University of Calgary.[Link]

-

Substitution of benzylic and allylic halides. Chemistry LibreTexts.[Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Synthesis of sodium p-chlorobenzenesulfinate. PrepChem.com.[Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.[Link]

-

Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube.[Link]

-

Synthesis of benzyl sulfinates. ResearchGate.[Link]

-

The chloromethylation of an aromatic or heteroaromatic ring is of great importance. science-of-synthesis.thieme.com.[Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.[Link]

- Process for preparing chloro-difluorobenzene.

- Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications.[Link]

- The 2,4 dichloro fluorobenzene synthesis technique.

-

Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes.[Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.[Link]

- Process for preparing fluorobenzene-sulfonyl fluorides.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.[Link]

- Process for the preparation of difluorobenzenes.

- Preparation of bis-(4-chlorophenyl) sulfone.

- Process for preparing 1,3-difluorobenzene.

-

Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). ResearchGate.[Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Abstract

This technical guide provides a comprehensive exploration of the putative mechanisms of action for the novel diaryl sulfone, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. Based on a detailed analysis of its structural motifs—a diaryl sulfone core, a 4-chlorophenylsulfonyl group, and a 1,4-difluorinated phenyl ring—we propose and dissect three primary, plausible signaling pathways through which this compound may exert its biological effects. These hypotheses are centered on the inhibition of the cyclooxygenase-2 (COX-2) enzyme, modulation of the PI3K/Akt signaling cascade, and the inhibition of key kinases within the MAPK/ERK pathway. For each proposed mechanism, this guide furnishes the underlying scientific rationale, detailed step-by-step experimental protocols for validation, and visual workflows to facilitate comprehension. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Diaryl sulfones represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The subject of this guide, this compound, is a novel compound featuring this core structure. Its therapeutic potential is further suggested by the presence of a 4-chlorophenylsulfonyl moiety, a common feature in various bioactive molecules, and a 1,4-difluorobenzene ring, a substituent known to enhance metabolic stability and target engagement. Given the absence of direct studies on this specific molecule, this guide synthesizes current knowledge of its constituent parts to propose several well-founded, putative mechanisms of action.

Structural Features and Mechanistic Implications

The chemical structure of this compound suggests several avenues for biological interaction:

-

Diaryl Sulfone Core : This flexible hinge-like structure is present in a number of selective COX-2 inhibitors, where the two aryl rings can orient to fit within the enzyme's active site.

-

4-Chlorophenylsulfonyl Moiety : The electron-withdrawing nature of the chlorine atom and the sulfonyl group can influence the molecule's electronic properties, potentially facilitating interactions with various enzymatic targets. This group is also found in compounds with demonstrated anticancer activity.

-

1,4-Difluorobenzene Ring : Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. Specifically, fluorinated phenyl rings are prevalent in kinase inhibitors, where they can form favorable interactions within the ATP-binding pocket.

Based on these features, we will now explore three putative mechanisms of action in detail.

Putative Mechanism 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Rationale

The structural similarity of the diaryl sulfone scaffold to known selective COX-2 inhibitors, such as celecoxib and rofecoxib, provides a strong basis for our first hypothesis. These drugs effectively reduce inflammation by blocking the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation. The diaryl arrangement in this compound could allow for its insertion into the hydrophobic channel of the COX-2 active site.

Proposed Signaling Pathway

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Validation

-

Objective : To determine if the test compound inhibits the phosphorylation of Akt, a key downstream target of PI3K.

-

Methodology :

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a known PI3K inhibitor (e.g., LY294002) as a positive control.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

-

-

Objective : To assess the effect of the test compound on the viability of cancer cells.

-

Methodology :

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

After a 48-72 hour incubation period, add a viability reagent such as MTT or resazurin.

-

Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

-

Putative Mechanism 3: Inhibition of the MAPK/ERK Pathway

Rationale

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Kinases within this pathway are frequent targets for cancer therapy. The presence of a difluorinated phenyl ring in the test compound is a common feature of many kinase inhibitors, as the fluorine atoms can enhance binding affinity within the ATP-binding pocket of these enzymes. Therefore, it is plausible that this compound could inhibit a kinase in the MAPK/ERK pathway, such as MEK or ERK.

Proposed Signaling Pathway

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Experimental Validation

-

Objective : To directly measure the inhibitory activity of the test compound against specific kinases in the MAPK/ERK pathway (e.g., MEK1, ERK2).

-

Methodology :

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, incubate the recombinant kinase with a dilution series of the test compound.

-

Initiate the kinase reaction by adding the appropriate substrate and ATP.

-

After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 value for the test compound against each kinase.

-

-

Objective : To determine if the test compound inhibits the phosphorylation of ERK in a cellular context.

-

Methodology :

-

Follow the same general procedure as the Western blot for p-Akt (Section 4.3.1.).

-

Use primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

A known MEK inhibitor (e.g., U0126) should be used as a positive control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Conclusion

This technical guide has outlined three plausible, scientifically-grounded, putative mechanisms of action for this compound. The proposed inhibition of COX-2, the PI3K/Akt pathway, or the MAPK/ERK pathway are all supported by the structural characteristics of the molecule. The detailed experimental protocols provided herein offer a clear and robust roadmap for the validation of these hypotheses. Successful elucidation of the mechanism of action will be a critical step in the continued development of this promising compound as a potential therapeutic agent.

References

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.

- Hennessy, E. J., & Kole, L. A. (2003). The medicinal chemistry of selective COX-2 inhibitors. Current pharmaceutical design, 9(22), 1827–1846.

- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.

- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

The Pharmacological Potential of Fluorinated Aromatic Sulfones: A Technical Guide for Drug Discovery

Executive Summary: The strategic incorporation of fluorine into aromatic sulfone scaffolds represents a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth analysis of the synergistic benefits of this combination, exploring how the unique properties of fluorine can be leveraged to optimize the pharmacological profile of aromatic sulfones. We will delve into synthetic methodologies, dissect key mechanisms of action across various therapeutic areas, and provide actionable experimental protocols for researchers in drug development. By understanding the fundamental principles and practical applications outlined herein, scientists can better harness the potential of fluorinated aromatic sulfones to create safer, more effective therapeutics.

Introduction: A Union of Privileged Scaffolds

The sulfone group (R-S(=O)₂-R') is a cornerstone in medicinal chemistry, valued for its chemical stability, ability to act as a strong hydrogen bond acceptor, and its presence in a wide array of approved drugs.[1][2] Similarly, the introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties.[3][4] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6]

The convergence of these two motifs—the aromatic sulfone and the fluorine atom—creates a class of compounds with significant therapeutic potential. Fluorinated aromatic sulfones are being explored across diverse disease areas, including oncology, inflammation, and infectious diseases, demonstrating the versatility and power of this chemical combination.

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

The strategic placement of fluorine atoms on an aromatic sulfone backbone can dramatically alter its drug-like properties. This "fluorine effect" is not a single phenomenon but a collection of powerful electronic and steric influences.[3][7]

Key Impacts of Fluorination:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5][6]

-

Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[7][8] Conversely, groups like trifluoromethyl (-CF₃) can decrease lipophilicity, which may be advantageous for optimizing solubility or reducing off-target effects.[5][9]

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] This can lower the pKa of nearby acidic groups (making them stronger) or basic groups (making them weaker), which is a critical parameter for controlling a drug's ionization state at physiological pH, thereby affecting solubility and target engagement.[5]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[7] By altering the electronic distribution of the aromatic rings, fluorine can enhance the binding affinity and selectivity of the sulfone scaffold for its target protein.[4][10]

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally Increased | Strong C-F bond blocks oxidative metabolism at the site of fluorination.[5] |

| Lipophilicity (LogP) | Modulated (Increase/Decrease) | Single F often increases LogP; -CF₃ can decrease it. Effect is context-dependent.[5][7] |

| Acidity (pKa) of nearby groups | Increased (Lower pKa) | Strong inductive electron-withdrawal by fluorine stabilizes the conjugate base.[5] |

| Basicity (pKa) of nearby groups | Decreased (Lower pKa) | Inductive withdrawal of electron density from the basic nitrogen atom.[5] |

| Binding Affinity | Often Enhanced | Can introduce new, favorable interactions (e.g., hydrogen bonds) with the target.[4][7] |

| Conformation | Altered | Fluorine's steric and electronic properties can influence the preferred molecular shape.[6] |

Synthetic Strategies for Fluorinated Aromatic Sulfones

The synthesis of fluorinated aromatic sulfones can be approached in several ways, primarily differing in the stage at which the sulfone and fluorine moieties are introduced. Common methods include the oxidation of precursor sulfides or direct sulfonylation reactions.

Oxidation of Fluorinated Diaryl Sulfides

A reliable and common method involves the synthesis of a fluorinated diaryl sulfide intermediate, followed by oxidation to the corresponding sulfone.

Caption: General workflow for sulfone synthesis via sulfide oxidation.

Direct Sulfonylation

Alternatively, the sulfone bridge can be formed directly. This can be achieved through transition-metal-catalyzed cross-coupling reactions or via nucleophilic addition to arynes.[11][12][13] For instance, a palladium-catalyzed three-component coupling can unite an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[13]

Late-Stage Fluorination

Advances in synthetic chemistry have enabled "late-stage fluorination," where a fluorine atom is introduced at a later step in the synthetic sequence.[3] This strategy is highly valuable in drug discovery as it allows a common, non-fluorinated precursor to be diversified into multiple fluorinated analogues for structure-activity relationship (SAR) studies.

Pharmacological Applications and Mechanisms of Action

Fluorinated aromatic sulfones have demonstrated significant potential in a variety of therapeutic areas. Their mechanisms of action are diverse, reflecting the versatility of the core scaffold.

Anti-Inflammatory Agents: COX-2 Inhibition

One of the most well-known applications of the diaryl sulfone scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[14][15] COX-2 is an enzyme responsible for mediating inflammation and pain.[14] Selective inhibitors were designed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16]

-

Celecoxib (Celebrex®): A prime example is celecoxib, which features a trifluoromethyl (-CF₃) group and a sulfonamide moiety (a close relative of the sulfone).[17] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity. Celecoxib fits into a hydrophobic side pocket of the COX-2 active site that is absent in the COX-1 isoform.[15]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 12. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 [nanomaterchem.com]

- 13. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caep.ca [caep.ca]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

An In-Depth Technical Guide to the Exploration of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene as a Novel Enzyme Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl sulfone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of enzymatic targets. This technical guide provides a comprehensive exploration of a novel investigational compound, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, as a potential enzyme inhibitor. We will delve into the rationale behind its design, a plausible synthetic route, and detailed protocols for its biochemical and cellular characterization. This document is intended to serve as a practical resource for researchers in the field of drug discovery, offering insights into the experimental workflows and data analysis required to advance a novel chemical entity from initial concept to a validated lead compound. While the specific biological data presented herein is illustrative, the methodologies are grounded in established scientific principles and best practices.

Introduction: The Rationale for Targeting Enzymes with Diaryl Sulfones

Enzyme inhibitors are a cornerstone of modern therapeutics, offering highly specific mechanisms to modulate pathological processes.[1] The diaryl sulfone moiety is of particular interest due to its chemical stability and its ability to engage in key interactions within enzyme active sites, often mimicking the transition state of the substrate or binding to allosteric sites.[2][3] The compound at the heart of this guide, this compound, has been designed to leverage these properties. The inclusion of a 4-chlorophenyl group can facilitate hydrophobic and halogen-bonding interactions, while the difluorobenzene ring offers a metabolically stable and electronically distinct aromatic system.

For the purposes of this guide, we will hypothesize that this compound is a potent inhibitor of a novel Matrix Metalloproteinase (MMP), a family of zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases. The sulfonyl group can act as a zinc-binding group, a key interaction for MMP inhibition.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Biochemical Characterization: Enzyme Inhibition Assays

A critical step in evaluating a new inhibitor is to determine its potency and mechanism of action against the purified target enzyme.[1][7] A fluorescence-based assay is often employed for its sensitivity and suitability for high-throughput screening.[8]

Fluorescence-Based MMP Inhibition Assay Protocol

This protocol is adapted from general principles of fluorescence-based enzyme assays.[8]

Materials:

-

Purified recombinant human MMP enzyme

-

Fluorescent MMP substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like Batimastat)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

-

Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (for 0% inhibition) or 2 µL of the positive control inhibitor (for 100% inhibition).

-

Enzyme Addition: Add 48 µL of the MMP enzyme solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (with appropriate excitation and emission wavelengths for the chosen substrate) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical IC₅₀ Data

| Compound | Target Enzyme | IC₅₀ (nM) |

| This compound | MMP-X | 85 |

| Batimastat (Control) | MMP-X | 10 |

Mechanism of Action Studies

To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the inhibitor and the substrate.[9]

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, it is equally important to evaluate the compound's activity in a cellular context to assess factors like cell permeability and engagement with the target in its native environment.[10]

Cell-Based MMP Activity Assay

A cell-based assay can be performed using a cancer cell line that overexpresses the target MMP.

Procedure:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media.

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

-

MMP Activity Measurement: Measure MMP activity using a commercially available cell-based MMP activity assay kit, which typically involves a fluorogenic substrate that can be cleaved by active MMPs on the cell surface or in the conditioned media.

-

Data Analysis: Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in cellular MMP activity.

Hypothetical Cellular Activity Data

| Compound | Cell Line | Target | EC₅₀ (µM) |

| This compound | HT-1080 (Fibrosarcoma) | MMPs | 1.2 |

Structure-Activity Relationship (SAR) and Lead Optimization

The initial findings for our lead compound provide a foundation for further optimization through the systematic modification of its chemical structure.[11][12][13]

Key Structural Motifs for SAR Exploration

-

A-Ring (1,4-difluorobenzene): The fluorine substitution pattern can be altered to probe electronic and steric effects.

-

B-Ring (4-chlorophenyl): The position and nature of the halogen can be varied (e.g., F, Br, I) or replaced with other substituents (e.g., methoxy, trifluoromethyl) to modulate binding interactions.

-

Sulfonyl Linker: The methylene bridge can be modified to alter the geometry and flexibility of the molecule.

Caption: Key areas for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the initial exploration of this compound as a novel enzyme inhibitor. The proposed synthetic route and detailed protocols for biochemical and cellular assays provide a clear path for its evaluation. The illustrative data suggests that this compound is a promising starting point for the development of a potent and selective inhibitor.

Future work should focus on confirming the proposed synthesis, determining the mechanism of inhibition, and expanding the SAR studies to improve potency and selectivity. Further investigations into the compound's pharmacokinetic and pharmacodynamic properties will also be essential for its advancement as a potential therapeutic agent.

References

- Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (URL: )

- Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols - Benchchem. (URL: )

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

-

Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed. (URL: [Link])

-

(PDF) Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity - ResearchGate. (URL: [Link])

-

Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

-

Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity - PubMed. (URL: [Link])

-

functional in vitro assays for drug discovery - YouTube. (URL: [Link])

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Synthesis and structure-activity relationship study of diaryl[d,f][1][7]diazepines as potential anti-cancer agents - PubMed. (URL: [Link])

-

Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors - ChemRxiv. (URL: [Link])

-

Sulphonamide antifolates inhibiting thymidylate synthase: synthesis, enzyme inhibition and cytotoxicity - PubMed. (URL: [Link])

-

A near-universal way to measure enzyme inhibition | Newsroom. (URL: [Link])

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (URL: [Link])

- Process for preparing fluorobenzene-sulfonyl fluorides - Google P

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. (URL: [Link])

- Preparation of bis-(4-chlorophenyl)

Sources

- 1. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Importance of the 2,5-Difluorobenzyl Sulfone Scaffold

An In-Depth Technical Guide to 2,5-Difluorobenzyl Sulfone Derivatives: Synthesis, Properties, and Therapeutic Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 2,5-difluorobenzyl sulfone scaffold has emerged as a privileged structural unit, combining the unique physicochemical properties of a difluorinated aromatic ring with the versatile sulfone linker. The presence of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, while the sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, often serving as a bioisostere for less stable carbonyl groups.[3]